molecular formula C8H6ClF3O4S B1459418 2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride CAS No. 1010422-55-5

2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1459418
CAS No.: 1010422-55-5
M. Wt: 290.64 g/mol
InChI Key: QPIFPMUFEBZLHJ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H6ClF3O4S and a molecular weight of 290.64 g/mol . This compound is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzenesulfonyl chloride core, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 2-methoxy-5-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Methoxy-5-(trifluoromethoxy)benzenesulfonic acid+SOCl22-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride+SO2+HCl\text{2-Methoxy-5-(trifluoromethoxy)benzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Methoxy-5-(trifluoromethoxy)benzenesulfonic acid+SOCl2​→2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer, thereby optimizing the yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid byproduct.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed under oxidative conditions.

Scientific Research Applications

2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of sulfonamide and sulfonate ester derivatives, which are important intermediates in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those involving sulfonamide moieties, which are known for their antibacterial and anti-inflammatory properties.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products, such as sulfonamides and sulfonate esters, often exhibit unique chemical and biological properties due to the presence of the sulfonyl group.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the methoxy group.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Positional isomer with the trifluoromethyl group at the para position.

    2-Methoxybenzenesulfonyl chloride: Similar structure but lacks the trifluoromethoxy group.

Uniqueness

2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable reagent in various synthetic applications.

Biological Activity

2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure includes a methoxy group, a trifluoromethoxy group, and a sulfonyl chloride functional group. The presence of these groups influences its reactivity and biological profile.

Property Value
IUPAC Name This compound
CAS Number 1010422-55-5
Molecular Formula C9H8ClF3O3S
Molecular Weight 296.67 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, benzenesulfonate derivatives have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds range from 0.39 to 6.25 mg/L, suggesting that the trifluoromethoxy group enhances antibacterial activity .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various benzenesulfonate derivatives, revealing that those with trifluoromethyl substitutions had improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to their non-fluorinated counterparts. The MIC values for these compounds were significantly lower than those for standard antibiotics like linezolid, indicating their potential as new antibacterial agents .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that compounds containing similar functional groups exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer).

Research Findings

  • Cytotoxicity : Compounds with trifluoromethyl groups showed IC50 values better than the established chemotherapeutic agent Doxorubicin in several cancer cell lines.
    • For example, compound comparisons revealed IC50 values of 44.4 µM and 22.4 µM against PACA2 cells, outperforming Doxorubicin's IC50 of 52.1 µM .
  • Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve the inhibition of key enzymes or pathways associated with tumor growth, although specific targets remain under investigation .

Structure-Activity Relationship (SAR)

The biological activity of sulfonyl chlorides like this compound can be attributed to their structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Sulfonyl Chloride Group : Acts as a reactive electrophile, facilitating interactions with biological targets.

Properties

IUPAC Name

2-methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O4S/c1-15-6-3-2-5(16-8(10,11)12)4-7(6)17(9,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIFPMUFEBZLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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